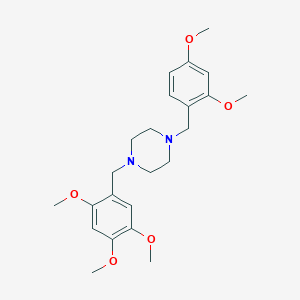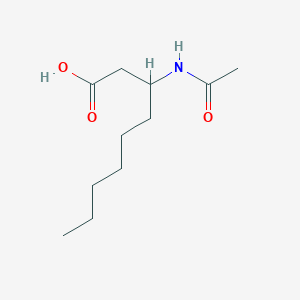
1-(2,4-dimethoxybenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-dimethoxybenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine (DMT) is a compound that has received significant attention in recent years due to its potential therapeutic applications. DMT is a piperazine derivative that has been synthesized using several methods, including the Mannich reaction and reductive amination.
Mécanisme D'action
The exact mechanism of action of 1-(2,4-dimethoxybenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine is not fully understood. However, it is believed to act on the serotonin receptors in the brain, particularly the 5-HT2A receptor. 1-(2,4-dimethoxybenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine is a partial agonist of this receptor, which may contribute to its psychoactive effects. 1-(2,4-dimethoxybenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
1-(2,4-dimethoxybenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine has been shown to have several biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, as well as to cause dilation of the pupils. 1-(2,4-dimethoxybenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine has also been shown to increase the levels of cortisol, a stress hormone, in the body. In addition, 1-(2,4-dimethoxybenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine has been shown to increase the levels of several neurotransmitters, including dopamine, serotonin, and norepinephrine.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2,4-dimethoxybenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine has several advantages for use in lab experiments. It is relatively easy to synthesize and has a relatively low toxicity profile. However, 1-(2,4-dimethoxybenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine is a controlled substance in many countries, which may limit its availability for research purposes. In addition, the psychoactive effects of 1-(2,4-dimethoxybenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine may make it difficult to conduct studies in human subjects.
Orientations Futures
There are several future directions for research on 1-(2,4-dimethoxybenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine. One area of interest is the potential use of 1-(2,4-dimethoxybenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine in the treatment of addiction and psychiatric disorders. Another area of interest is the potential use of 1-(2,4-dimethoxybenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine as a tool for studying consciousness and the nature of reality. Further research is needed to fully understand the mechanism of action of 1-(2,4-dimethoxybenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine and its potential therapeutic applications.
Méthodes De Synthèse
1-(2,4-dimethoxybenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine can be synthesized using several methods. One of the most common methods is the Mannich reaction, which involves the condensation of 2,4-dimethoxybenzaldehyde, 2,4,5-trimethoxybenzylamine, and formaldehyde. Another method is reductive amination, which involves the reaction of 2,4-dimethoxybenzaldehyde and 2,4,5-trimethoxybenzylamine with sodium triacetoxyborohydride in the presence of glacial acetic acid.
Applications De Recherche Scientifique
1-(2,4-dimethoxybenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine has been studied for its potential therapeutic applications, including its use as an antidepressant, anxiolytic, and anti-inflammatory agent. 1-(2,4-dimethoxybenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine has also been shown to have neuroprotective effects and to enhance cognitive function. In addition, 1-(2,4-dimethoxybenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine has been studied for its potential use in the treatment of addiction, PTSD, and other psychiatric disorders.
Propriétés
IUPAC Name |
1-[(2,4-dimethoxyphenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O5/c1-26-19-7-6-17(20(13-19)27-2)15-24-8-10-25(11-9-24)16-18-12-22(29-4)23(30-5)14-21(18)28-3/h6-7,12-14H,8-11,15-16H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJPCFCQVMFENRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CCN(CC2)CC3=CC(=C(C=C3OC)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,4-Dimethoxyphenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-fluorophenyl)-2-methyl-7-(5-methyl-4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5231747.png)
![(1R*,5S*)-6-[5-(1-benzofuran-2-yl)-1,2,4-triazin-3-yl]-6-azabicyclo[3.2.1]octane](/img/structure/B5231751.png)
![ethyl 4-[4-(2-hydroxy-3-methoxy-5-nitrobenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate](/img/structure/B5231756.png)

![5-({4-[4-(3-chlorophenyl)-1H-1,2,3-triazol-1-yl]-1-piperidinyl}carbonyl)-2-methyl-4(1H)-pyridinone](/img/structure/B5231761.png)
![ethyl 7-cyclopropyl-1-methyl-3-(4-methylbenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5231763.png)
![N-allyl-2-[(4-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5231773.png)

![N-(4-{[2-(4-bromophenoxy)acetyl]amino}phenyl)-1-benzofuran-2-carboxamide](/img/structure/B5231801.png)
![N-(3'-methoxy-4-biphenylyl)-1-[(3-methyl-1H-pyrazol-5-yl)methyl]-3-piperidinecarboxamide](/img/structure/B5231811.png)

![1-{[5-methyl-4-(4-methylphenyl)-3-thienyl]carbonyl}piperidine](/img/structure/B5231822.png)

![6-methoxy-4-(1-naphthyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5231834.png)